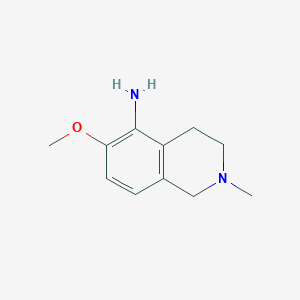
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is a chemical compound with the molecular formula C11H16N2O It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,4-dihydroisoquinoline with methoxyamine, followed by reduction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of receptors such as the glucagon-like peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor . These interactions lead to conformational changes in the receptors, enhancing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 6-Methoxy-3,4-dihydro-1H-isoquinolin-7-amine
- 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
- 6-Methoxy-3,4-dihydro-1H-isoquinolin-5-amine derivatives
Uniqueness: 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GLP-1 and GIP receptors sets it apart from other isoquinoline derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-13-6-5-9-8(7-13)3-4-10(14-2)11(9)12/h3-4H,5-7,12H2,1-2H3 |
InChI Key |
YPGAXJQWRIRXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


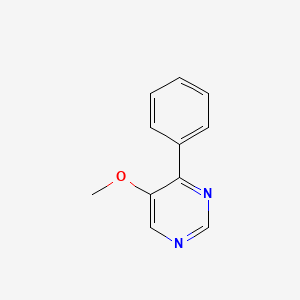
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
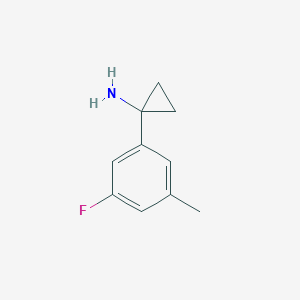
![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)

amine](/img/structure/B11741900.png)

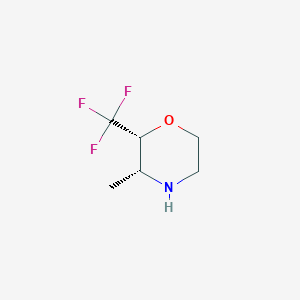
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741911.png)
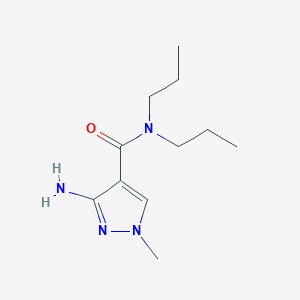
![[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride](/img/structure/B11741922.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741926.png)
